molecular formula C11H8BrF B1338010 1-(Bromomethyl)-4-fluoronaphthalene CAS No. 6905-05-1

1-(Bromomethyl)-4-fluoronaphthalene

Cat. No. B1338010
CAS RN: 6905-05-1
M. Wt: 239.08 g/mol
InChI Key: PNTIVILDAFJORJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoronaphthalene is a chemical compound that is part of a broader class of substituted naphthalenes. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The compound features a bromomethyl group attached to the first carbon of the naphthalene ring and a fluorine atom attached to the fourth carbon.

Synthesis Analysis

The synthesis of related fluoromethylnaphthalenes has been described in the literature. For instance, a series of substituted 1-fluoromethylnaphthalenes were synthesized through practical procedures, which involved the preparation of intermediates and provided spectral parameters for previously unknown compounds . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies for synthesizing similar compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of 1-bromo 4-fluoronaphthalene has been studied using vibrational spectroscopy. The FTIR and FT-Raman spectra were recorded and interpreted with the aid of normal coordinate analysis based on density functional theory (DFT) . The DFT calculations, along with scale factor corrections, allowed for the assignment of fundamental vibrational modes, providing insights into the molecular structure of the compound.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, they do mention the reactivity of similar bromomethyl and fluoromethyl naphthalenes. For example, the reaction of bromomethylnaphthalenes with Fe2(CO)9 resulted in a new π-complex with a trimethylenemethane-type ligand . This suggests that this compound could also participate in complex formation reactions due to the presence of the bromomethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a series of substituted fluoromethylnaphthalenes, which are structurally related to this compound, have been reported. These properties include details on the physical state, melting points, boiling points, and spectral data . Such information is crucial for understanding the behavior of these compounds under different conditions and for their potential application in various domains.

Scientific Research Applications

Analytical Chemistry Applications

A noteworthy application in analytical chemistry involves the use of naphthalene derivatives for the sensitive determination of fluoride in biological samples. Kwon and Shin (2014) developed a gas chromatography-mass spectrometry method for fluoride detection in plasma and urine, utilizing derivatization with 2-(bromomethyl)naphthalene. This method demonstrates the utility of naphthalene derivatives in enhancing the detection capabilities of analytical techniques for biological and environmental samples (Kwon & Shin, 2014).

Materials Science and Nanotechnology

In the realm of materials science, naphthalene derivatives have been employed as processing additives to improve the efficiency of bulk heterojunction polymer solar cells. Heo et al. (2013) investigated the incorporation of naphthalene derivatives, including 1-fluoronaphthalene, into poly (3-hexylthiophene): [6,6]-phenyl-C61-butyric acid methyl ester-based solar cells, demonstrating enhanced power conversion efficiencies. This research underscores the potential of naphthalene derivatives in the development of advanced materials for renewable energy applications (Heo et al., 2013).

Organic Synthesis and Chemical Analysis

The synthesis and characterization of naphthalene derivatives have significant implications in organic chemistry, with applications ranging from the development of new synthetic methodologies to the production of intermediates for pharmaceuticals and materials science. For instance, Xu and He (2010) described a practical synthesis of 2-bromo-6-methoxynaphthalene, highlighting the relevance of such compounds in the synthesis of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Mechanism of Action

properties

IUPAC Name

1-(bromomethyl)-4-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTIVILDAFJORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508838
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6905-05-1
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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